molecular formula C20H23F3N2O2S B2777092 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 865593-91-5

1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Cat. No. B2777092
CAS RN: 865593-91-5
M. Wt: 412.47
InChI Key: BAUHNEPXJBFTIJ-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]piperazine” and “1-[4-(Trifluoromethyl)phenyl]piperazine” are serotonergic releasing agents . They are rarely encountered as designer drugs .


Molecular Structure Analysis

The molecular formula for “1-[3-(Trifluoromethyl)phenyl]piperazine” is C11H13F3N2 . The molecular weight is 230.2295 .


Physical And Chemical Properties Analysis

The molecular weight of “1-[3-(Trifluoromethyl)phenyl]piperazine” is 230.2295 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of various piperazine derivatives with potential antimicrobial properties. For instance, a study outlined the synthesis and biological evaluation of novel compounds with piperazine structures, showing moderate to good activities against both bacterial and fungal strains (Jadhav et al., 2017). This highlights the potential of piperazine derivatives in contributing to the development of new antimicrobial agents.

Enzyme Inhibition and Potential Therapeutic Applications

Piperazine derivatives have also been studied for their enzyme inhibition capabilities and their potential as therapeutic agents. For example, certain piperazine amide moieties have been synthesized and investigated for their antitumor activities against breast cancer cells, showing promising results (Yurttaş et al., 2014). Additionally, 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and evaluated for their antiproliferative agents, comparing with cisplatin, an effective anticancer drug (Bektaş et al., 2010).

Building Blocks for Drug Discovery

Piperazine derivatives serve as key building blocks in drug discovery, contributing to the synthesis of complex molecules with potential pharmacological benefits. Research has been dedicated to developing novel piperazine-based building blocks, such as 2-phenyl-3-(trifluoromethyl)piperazines, which are pivotal in medicinal chemistry for the creation of stereochemically defined compounds (Sánchez-Roselló et al., 2014).

Adenosine Receptor Antagonists

The development of adenosine A2B receptor antagonists has also seen the utilization of piperazine-1-sulfonyl)phenylxanthines, demonstrating the versatility of piperazine derivatives in the development of compounds with high selectivity and affinity for specific receptors (Borrmann et al., 2009).

Novel Insecticides

Exploring the use of piperazine derivatives as lead compounds for new insecticides has also been a focus of research. For example, the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) served as a basis for designing novel insecticides, offering a new mode of action against pests (Cai et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, also known as TFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

TFMPP acts as a serotonergic agonist . This means it binds to serotonin receptors and mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Upon binding to the serotonin receptors, TFMPP triggers a series of biochemical reactions that lead to the activation of various signaling pathways. These pathways are involved in mood regulation, anxiety, and other psychological functions . .

Result of Action

The binding of TFMPP to serotonin receptors and the subsequent activation of signaling pathways can lead to changes in mood and behavior. As a serotonergic agonist, TFMPP may have antidepressant and anxiolytic effects . .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2S/c1-14-11-16(3)19(12-15(14)2)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHNEPXJBFTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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